6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate brominated and fluorinated substrates. One common method includes the use of 2-aminopyridine, 4-fluorobenzaldehyde, and brominating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis, starting from readily available raw materials. The process includes bromination, condensation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures .
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride .
Major Products Formed
Substituted Imidazo[1,2-a]pyridines: Formed by nucleophilic substitution.
N-oxides: Formed by oxidation.
Amines: Formed by reduction .
Scientific Research Applications
6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
- 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms at positions 6 and 8, which significantly influence its reactivity and biological activity. This distinguishes it from other imidazo[1,2-a]pyridine derivatives that may have different substitution patterns .
Properties
Molecular Formula |
C13H7Br2FN2 |
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Molecular Weight |
370.01 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Br2FN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H |
InChI Key |
ZWHIDNILRXXEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)F |
Origin of Product |
United States |
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